

Unveiling the Molecular Weight of Bromoacetanilide: A Comparative Guide to Analytical Techniques

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Compound of Interest

Compound Name: **Bromoacetanilide**

Cat. No.: **B025293**

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For researchers, scientists, and drug development professionals, accurate molecular weight determination is a cornerstone of compound characterization. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the molecular weight confirmation of **bromoacetanilide**, a key intermediate in organic synthesis. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions for their analytical workflows.

Mass spectrometry (MS) stands as a principal and highly sensitive technique for determining the molecular weight of small molecules like **bromoacetanilide**.^[1] Its ability to provide precise mass-to-charge ratio (m/z) information makes it an indispensable tool in research and drug development. However, a comprehensive understanding of its performance in comparison to other methods, such as quantitative Nuclear Magnetic Resonance (qNMR), Size Exclusion Chromatography (SEC), and Static Light Scattering (SLS), is crucial for selecting the optimal analytical strategy.

Performance Comparison of Analytical Techniques

The following table summarizes the key performance metrics of mass spectrometry against alternative methods for the molecular weight confirmation of **bromoacetanilide**.

Technique	Principle	Sample Requirements	Accuracy & Precision	Throughput	Cost
Mass Spectrometry (MS)	Measures the mass-to-charge ratio of ionized molecules.	Microgram to nanogram quantities.	High accuracy (ppm level with HRMS) and high precision.	High	High initial investment, moderate running costs.
Quantitative NMR (qNMR)	Relates the integral of a specific resonance to the number of nuclei, allowing for concentration and purity determination, from which molecular weight can be inferred.[2][3] [4]	Milligram quantities.	High accuracy and precision, traceable to primary standards.[4]	Moderate	High initial investment, moderate running costs.
Size Exclusion Chromatography (SEC)	Separates molecules based on their hydrodynamic volume.[5]	Milligram quantities.	Lower accuracy for small molecules, dependent on calibration with standards.[5]	High	Moderate initial investment and running costs.
Static Light Scattering (SLS)	Measures the intensity of scattered	Milligram quantities, requires pure	High accuracy for absolute	Low to moderate	Moderate to high initial investment.

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Experimental Protocols

Mass Spectrometry (MS) Analysis of Bromoacetanilide

Objective: To confirm the molecular weight of **bromoacetanilide** using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Materials:

- **Bromoacetanilide** sample
- Volatile organic solvent (e.g., dichloromethane, ethyl acetate)[9]
- GC vial

Procedure:

- Sample Preparation: Prepare a dilute solution of **bromoacetanilide** (approximately 1 mg/mL) in a suitable volatile solvent.[9]
- GC-MS System Setup:
 - Injector: Set the injector temperature to 250°C.
 - GC Column: Use a non-polar capillary column (e.g., DB-5ms).

- Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Source: Set the electron ionization energy to 70 eV.
- Mass Analyzer: Scan a mass range of m/z 50-300.
- Injection: Inject 1 μ L of the prepared sample into the GC-MS system.
- Data Analysis:
 - Identify the peak corresponding to **bromoacetanilide** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak (M^+) and the peak corresponding to the isotopic pattern of bromine ($M+2$). The theoretical molecular weight of **bromoacetanilide** (C_8H_8BrNO) is approximately 214.06 g/mol .[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) Expect to see prominent peaks at m/z 213 and 215 due to the natural isotopic abundance of ^{79}Br and ^{81}Br .
 - Analyze the fragmentation pattern to further confirm the structure.

Alternative Methodologies

While specific experimental data for **bromoacetanilide** using the following techniques is not readily available in the public domain, the general protocols for small molecule analysis are provided below. These would require optimization for the specific compound.

Objective: To determine the purity of a **bromoacetanilide** sample, which can be used to confirm its molecular identity and, indirectly, its molecular weight.[\[3\]](#)[\[4\]](#)

Instrumentation:

- High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

- Accurately weighed **bromoacetanilide** sample.
- Accurately weighed internal standard of known purity (e.g., maleic acid, dimethyl sulfone).
- Deuterated solvent (e.g., DMSO-d₆).[\[10\]](#)
- NMR tube.

Procedure:

- Sample Preparation: Accurately weigh approximately 10-20 mg of **bromoacetanilide** and 5-10 mg of the internal standard into a vial.[\[2\]](#) Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).[\[10\]](#) Transfer the solution to an NMR tube.
- NMR Data Acquisition:
 - Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay ($D_1 \geq 5 \times T_1$ of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio (>250:1).[\[4\]](#)
- Data Processing and Analysis:
 - Process the spectrum with appropriate phasing and baseline correction.
 - Integrate a well-resolved signal for **bromoacetanilide** and a signal for the internal standard.
 - Calculate the purity of the **bromoacetanilide** sample using the known purity and weight of the internal standard, and the integral values.

Objective: To estimate the molecular weight of **bromoacetanilide** based on its elution volume compared to known standards.[\[5\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a SEC column.
- Refractive Index (RI) or UV detector.

Materials:

- **Bromoacetanilide** sample.
- Mobile phase (e.g., Tetrahydrofuran - THF).
- A set of molecular weight standards (e.g., polystyrene standards for non-aqueous SEC).

Procedure:

- System Setup:
 - Equilibrate the SEC column with the mobile phase at a constant flow rate.
- Calibration:
 - Inject a series of molecular weight standards and record their retention times.
 - Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
- Sample Analysis:
 - Dissolve the **bromoacetanilide** sample in the mobile phase and inject it into the system.
 - Record the retention time of the **bromoacetanilide** peak.
- Data Analysis:
 - Determine the molecular weight of **bromoacetanilide** by interpolating its retention time on the calibration curve. It is important to note that SEC separates based on hydrodynamic volume, so the accuracy for small molecules can be limited and is highly dependent on the similarity of the standards to the analyte.[5]

Objective: To determine the absolute weight-average molecular weight of **bromoacetanilide** in solution.[6][7]

Instrumentation:

- Static Light Scattering detector.

Materials:

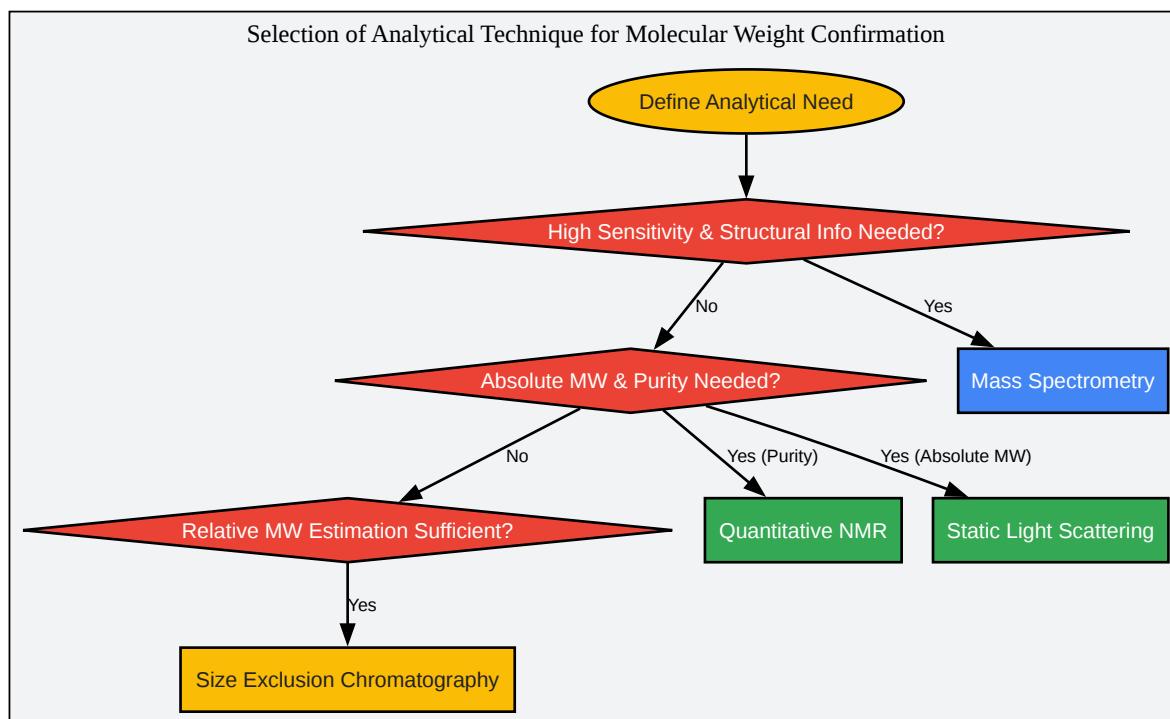
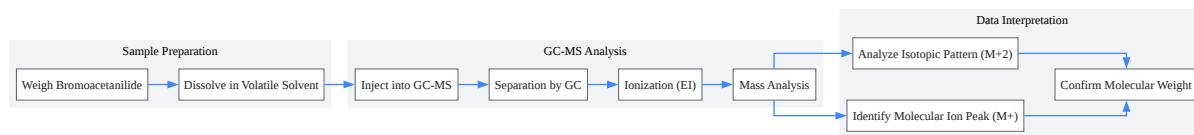
- Highly purified **bromoacetanilide** sample.
- Solvent in which **bromoacetanilide** is soluble and that has a different refractive index. The solvent must be filtered to be free of dust particles.
- A series of precision glassware for preparing different concentrations.

Procedure:

- Sample Preparation:
 - Prepare a series of known concentrations of **bromoacetanilide** in the filtered solvent.
- Data Acquisition:
 - Measure the intensity of scattered light from each solution at various angles.
- Data Analysis:
 - Use a Zimm plot or a similar analysis method to extrapolate the data to zero concentration and zero angle to determine the weight-average molecular weight.[\[1\]](#)

Workflow and Logic Diagrams

To visualize the experimental and analytical processes, the following diagrams are provided in the DOT language for Graphviz.



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